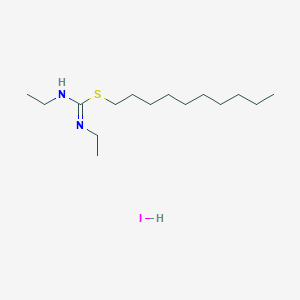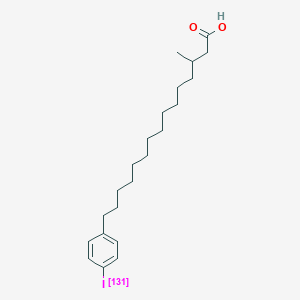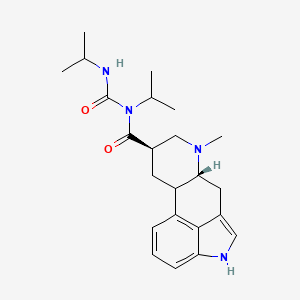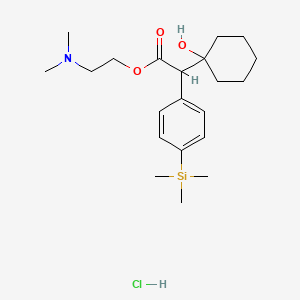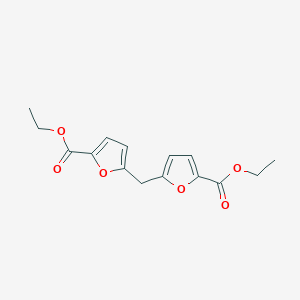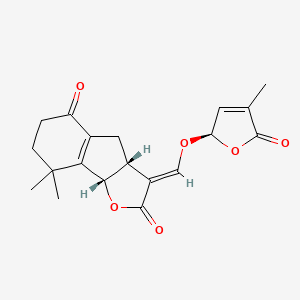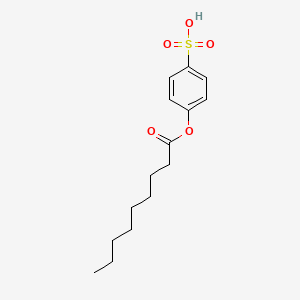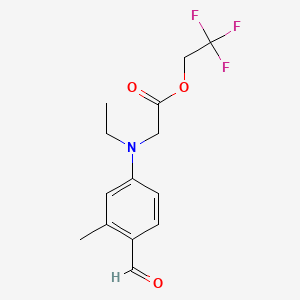
Glycine, N-ethyl-N-(4-formyl-3-methylphenyl)-, 2,2,2-trifluoroethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glycine, N-ethyl-N-(4-formyl-3-methylphenyl)-, 2,2,2-trifluoroethyl ester is a synthetic organic compound It is characterized by the presence of a glycine moiety, an ethyl group, a formyl group, a methylphenyl group, and a trifluoroethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, N-ethyl-N-(4-formyl-3-methylphenyl)-, 2,2,2-trifluoroethyl ester typically involves multiple steps:
Formation of the Glycine Derivative: The initial step involves the reaction of glycine with ethylamine to form N-ethylglycine.
Introduction of the Formyl Group: The N-ethylglycine is then reacted with 4-formyl-3-methylbenzaldehyde under acidic conditions to introduce the formyl group.
Esterification: The final step involves the esterification of the resulting compound with 2,2,2-trifluoroethanol in the presence of a strong acid catalyst such as sulfuric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
Glycine, N-ethyl-N-(4-formyl-3-methylphenyl)-, 2,2,2-trifluoroethyl ester can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoroethyl ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Glycine, N-ethyl-N-(4-carboxy-3-methylphenyl)-, 2,2,2-trifluoroethyl ester.
Reduction: Glycine, N-ethyl-N-(4-hydroxymethyl-3-methylphenyl)-, 2,2,2-trifluoroethyl ester.
Substitution: Glycine, N-ethyl-N-(4-formyl-3-methylphenyl)-, 2,2,2-trifluoroethyl amide.
Scientific Research Applications
Glycine, N-ethyl-N-(4-formyl-3-methylphenyl)-, 2,2,2-trifluoroethyl ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a probe to study enzyme-substrate interactions due to its unique structural features.
Medicine: It is investigated for its potential as a drug intermediate in the synthesis of pharmaceuticals.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Glycine, N-ethyl-N-(4-formyl-3-methylphenyl)-, 2,2,2-trifluoroethyl ester involves its interaction with molecular targets such as enzymes and receptors. The formyl group can form covalent bonds with nucleophilic residues in proteins, leading to the modulation of their activity. The trifluoroethyl ester group can enhance the lipophilicity of the compound, facilitating its penetration into biological membranes.
Comparison with Similar Compounds
Similar Compounds
Glycine, N-ethyl-N-(4-formylphenyl)-, 2,2,2-trifluoroethyl ester: Lacks the methyl group on the phenyl ring.
Glycine, N-ethyl-N-(4-formyl-3-methylphenyl)-, ethyl ester: Lacks the trifluoroethyl group.
Uniqueness
Glycine, N-ethyl-N-(4-formyl-3-methylphenyl)-, 2,2,2-trifluoroethyl ester is unique due to the presence of both the trifluoroethyl ester group and the formyl group on the same molecule. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
88881-66-7 |
|---|---|
Molecular Formula |
C14H16F3NO3 |
Molecular Weight |
303.28 g/mol |
IUPAC Name |
2,2,2-trifluoroethyl 2-(N-ethyl-4-formyl-3-methylanilino)acetate |
InChI |
InChI=1S/C14H16F3NO3/c1-3-18(7-13(20)21-9-14(15,16)17)12-5-4-11(8-19)10(2)6-12/h4-6,8H,3,7,9H2,1-2H3 |
InChI Key |
TXLDIGNKQTVING-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC(=O)OCC(F)(F)F)C1=CC(=C(C=C1)C=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


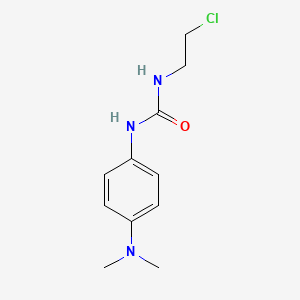
![2-[(2-Ethylhexyl)amino]ethanol](/img/structure/B15195280.png)
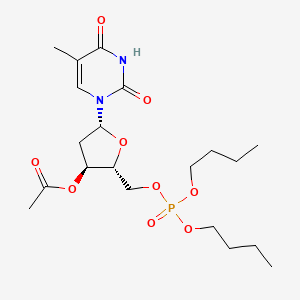
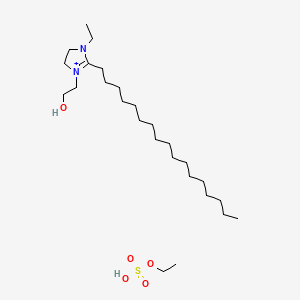
![(1S,2R,3R,5R)-3-(5,7-diaminotriazolo[4,5-d]pyrimidin-3-yl)-5-(hydroxymethyl)cyclopentane-1,2-diol](/img/structure/B15195285.png)
